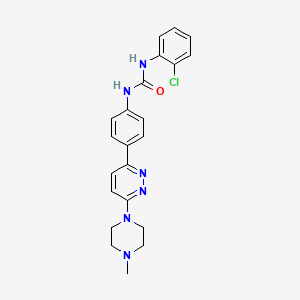

![molecular formula C21H17ClN2O3S B2517752 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 922478-44-2](/img/structure/B2517752.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

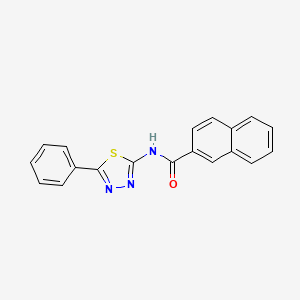

The compound N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is a novel molecule that can be inferred to have potential biological activity based on the structural motifs it contains. The presence of a benzo[d]thiazol moiety, a furan ring, and a 4-methoxyphenyl group suggests that this compound could exhibit interesting chemical and pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as anticancer and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds typically involves a linear sequence of reactions starting with the formation of an appropriate acetamide derivative followed by various substitutions and condensation reactions. For instance, the synthesis of N-aryl substituted acetamide derivatives involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further functionalization . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, including the use of chloroacetyl chloride as a key intermediate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Additionally, X-ray crystallography has been employed to determine the precise three-dimensional arrangement of atoms within a molecule, providing insights into the conformation and potential intermolecular interactions . These techniques would be essential in confirming the structure of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the acetamide group and the electron-withdrawing chlorobenzothiazole ring. For example, halogenation reactions have been observed with related acetamide derivatives, suggesting that electrophilic substitution reactions could be a key feature of the compound's chemistry . The furan ring could also participate in various chemical reactions, potentially including nucleophilic aromatic substitution, given the right reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group could confer increased solubility in organic solvents, while the chlorobenzothiazole and furan rings could contribute to the compound's overall stability and reactivity. The compound's melting point, solubility, and stability under various conditions would be important parameters to assess, although specific data on these properties are not provided in the papers .

Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

Researchers have synthesized various derivatives related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide, exploring their potential antifungal effects. For instance, Kaplancıklı et al. (2013) described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, focusing on their antifungal activities against different fungi species. These compounds showed significant antifungal activity, comparable to or exceeding that of ketoconazole, against various fungi, including T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, and F. culmorum (Kaplancıklı et al., 2013).

Anticancer and Antioxidant Properties

Another direction of research involves evaluating the anticancer and antioxidant properties of compounds within this chemical class. For example, Nath et al. (2021) synthesized a series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, including N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, and evaluated them for anticonvulsant activities. These studies not only suggest potential anticonvulsant benefits but also hint at broader pharmacological applications (Nath et al., 2021).

Furthermore, Koppireddi et al. (2013) focused on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives for their anti-inflammatory and antioxidant activity. Some compounds exhibited promising results in various assays, suggesting their potential as therapeutic agents with antioxidant and/or anti-inflammatory properties (Koppireddi et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S/c1-26-15-9-7-14(8-10-15)12-19(25)24(13-16-4-3-11-27-16)21-23-20-17(22)5-2-6-18(20)28-21/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBASPLSTJNQKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)

![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)

![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)